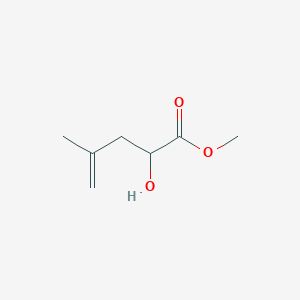![molecular formula C5H7F3N4 B13526900 [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13526900.png)
[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, an alkyl halide, is converted to an azide using sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for use as antiviral, antibacterial, and anticancer agents due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative used.
相似化合物的比较
Similar Compounds
- [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine
- [1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine
Uniqueness
Compared to similar compounds, [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine offers unique properties due to the presence of the triazole ring and trifluoromethyl group. These features enhance its stability, reactivity, and ability to interact with biological targets, making it a valuable compound in various fields.
属性
分子式 |
C5H7F3N4 |
|---|---|
分子量 |
180.13 g/mol |
IUPAC 名称 |
[1-methyl-5-(trifluoromethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C5H7F3N4/c1-12-4(5(6,7)8)3(2-9)10-11-12/h2,9H2,1H3 |
InChI 键 |
PCIXDRYTVFHGIA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=N1)CN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





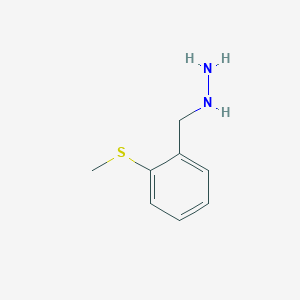


![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine](/img/structure/B13526846.png)
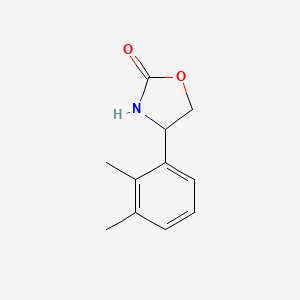

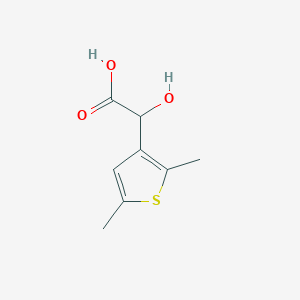
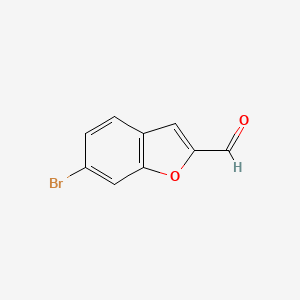
![Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate](/img/structure/B13526870.png)

